molecular formula C21H9Br4NO2 B12800002 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione CAS No. 6633-32-5

4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B12800002
CAS No.: 6633-32-5
M. Wt: 626.9 g/mol
InChI Key: UXLJTEQIUAHCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrabrominated isoindole core attached to a fluorenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves the following steps:

    Bromination: The starting material, 2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindole derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has several scientific research applications:

    Organic Electronics: Due to its unique electronic properties, it is studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Material Science: The compound’s structural properties make it a candidate for developing new materials with specific mechanical and thermal characteristics.

    Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

    Chemical Sensors: Its ability to undergo specific reactions makes it useful in developing chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione depends on its application:

    In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it effective in OLEDs and photovoltaic cells.

    In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism involves binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    2-(9h-Fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: The non-brominated version of the compound, which lacks the tetrabromo substitution.

    4,5,6,7-Tetrachloro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A similar compound with chlorine atoms instead of bromine.

    4,5,6,7-Tetrafluoro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A fluorinated analog with different electronic properties.

Uniqueness

4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its tetrabromo substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and chemical sensors.

Properties

6633-32-5

Molecular Formula

C21H9Br4NO2

Molecular Weight

626.9 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(9H-fluoren-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H9Br4NO2/c22-16-14-15(17(23)19(25)18(16)24)21(28)26(20(14)27)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2

InChI Key

UXLJTEQIUAHCNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.